molecular formula C21H21N5O4 B2932243 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2034592-79-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2932243
CAS No.: 2034592-79-3
M. Wt: 407.43
InChI Key: JFZGLAWHSCXZPD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetically derived chemical compound of significant interest in medicinal chemistry and pharmacological research. Its sophisticated molecular architecture, featuring a benzo[1,3]dioxole (piperonyl) group linked via a methylene bridge to a triazole-substituted azetidine carboxamide, suggests potential as a key scaffold for modulating biological activity. Researchers are exploring this compound primarily as a high-value intermediate or a potential lead compound in the development of novel therapeutic agents. Its structure indicates potential for application in targeted protein degradation (PROTAC) strategies, enzyme inhibition, or as a molecular probe for studying protein-protein interactions, given the presence of the triazole ring, which is often utilized in click chemistry for bioconjugation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for any particular research application.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c27-21(22-9-15-6-7-19-20(8-15)30-14-29-19)25-11-17(12-25)26-10-16(23-24-26)13-28-18-4-2-1-3-5-18/h1-8,10,17H,9,11-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZGLAWHSCXZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a triazole ring, which are known for their biological significance. The structural formula can be represented as follows:

C19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{4}

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor and antimicrobial activities.

Antitumor Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies utilizing various cancer cell lines demonstrated that the compound effectively reduces cell viability.

Cell Line IC50 (μM) Effect
HCC8276.26 ± 0.33High antitumor activity
NCI-H3586.48 ± 0.11High antitumor activity
A5499.48 ± 1.15Moderate activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound displayed higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, suggesting a need for further optimization for clinical applications .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The following table summarizes its efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli32
Staphylococcus aureus16
Saccharomyces cerevisiae64

These results indicate that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism : The compound is believed to interact with DNA, binding preferentially within the minor groove and potentially disrupting replication processes. This interaction may lead to apoptosis in cancer cells.
  • Antimicrobial Mechanism : The antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes within microbial cells.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Case Study on Antitumor Efficacy :
    • In a study involving xenograft models of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
    • Histological analysis revealed increased apoptosis markers in treated tumors.
  • Case Study on Antimicrobial Properties :
    • A study assessed the efficacy of the compound against multi-drug resistant Staphylococcus aureus. The results showed a substantial reduction in bacterial load in treated mice compared to untreated controls.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Azetidine vs. Thiazole/Thiadiazole : The target compound’s azetidine ring distinguishes it from analogues like "N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" (), which contains a thiadiazole ring. Azetidine’s smaller ring size may reduce steric hindrance and improve binding to compact active sites .
  • Triazole Substituents: The phenoxymethyl group on the triazole contrasts with the trifluoromethyl and oxo groups in "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide" (). Phenoxymethyl may enhance lipophilicity, while trifluoromethyl groups improve metabolic resistance .

Benzodioxole Derivatives

Compounds such as "1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide" () share the benzodioxole motif but incorporate thiophene and cyclopropane rings. These structural differences likely alter electronic properties and target engagement compared to the azetidine-triazole scaffold .

Hypothetical Pharmacological Implications

  • Triazole vs. Benzimidazole: The 1,2,3-triazole in the target compound differs from benzimidazole derivatives (), which are known for DNA intercalation. The triazole’s hydrogen-bonding capacity could favor kinase or protease inhibition .

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